Piperazine, 2,4-dimethyl-1-propyl-(9CI)

Physicochemical differentiation Purification optimization Process chemistry

Piperazine, 2,4-dimethyl-1-propyl-(9CI) (systematically 2,4-dimethyl-1-propylpiperazine, CAS 212307-33-0) is a C₉H₂₀N₂ N,N′-dialkylated piperazine derivative bearing methyl substituents at ring positions 2 and 4 and an n-propyl group at N-1. With a molecular weight of 156.268 g/mol, a computed LogP of 0.95, and a predicted boiling point of 185.5±8.0 °C, this compound occupies a distinct physicochemical space among isomeric C₉H₂₀N₂ piperazines.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B13814298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 2,4-dimethyl-1-propyl-(9CI)
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1C)C
InChIInChI=1S/C9H20N2/c1-4-5-11-7-6-10(3)8-9(11)2/h9H,4-8H2,1-3H3
InChIKeyXQLAXVVLFHGZKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 2,4-dimethyl-1-propyl-(9CI) – Structural Identity, Physicochemical Baseline, and Procurement Relevance of CAS 212307-33-0


Piperazine, 2,4-dimethyl-1-propyl-(9CI) (systematically 2,4-dimethyl-1-propylpiperazine, CAS 212307-33-0) is a C₉H₂₀N₂ N,N′-dialkylated piperazine derivative bearing methyl substituents at ring positions 2 and 4 and an n-propyl group at N-1 . With a molecular weight of 156.268 g/mol, a computed LogP of 0.95, and a predicted boiling point of 185.5±8.0 °C, this compound occupies a distinct physicochemical space among isomeric C₉H₂₀N₂ piperazines . Unlike its more heavily patented constitutional isomer 1-(2,2-dimethylpropyl)piperazine (1-neopentylpiperazine, CAS 57184-50-6, 324 patent references), CAS 212307-33-0 currently has no dedicated patent or primary literature entries in major public databases [1], making it a differentiation-specific scaffold for de novo medicinal chemistry programmes seeking freedom-to-operate.

Why N-Alkyl Piperazine Isomers Cannot Be Interchanged: The Procurement Case for Piperazine, 2,4-dimethyl-1-propyl-(9CI)


C₉H₂₀N₂ piperazine isomers share an identical molecular formula and nominal mass (156.27 Da) but differ profoundly in the locus and topology of their alkyl substituents – ring-methylation at positions 2 and 4 in the target compound versus gem-dimethyl branching on the N-alkyl chain in 1-(2,2-dimethylpropyl)piperazine, or alternate ring-methylation patterns in the 2,5-, 2,6-, and 3,5-dimethyl-1-propylpiperazine series . These architectural differences translate into measurably divergent computed boiling points (Δ ≈ 15.6 °C), logP values (Δ ≈ 0.25–0.35 units), hydrogen-bond donor counts (0 vs. 1), and regiochemically distinct basicity profiles that alter protonation equilibria at physiological pH [1]. In drug-discovery workflows, such variations directly impact salt stoichiometry, chromatographic retention, membrane permeability predictions, and pharmacophoric fit at biological targets [2]. Substituting one isomer for another without experimental verification therefore introduces uncontrolled variables into synthetic routes, purification protocols, and structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for Piperazine, 2,4-dimethyl-1-propyl-(9CI) Versus Closest C₉H₂₀N₂ Isomers


Boiling Point: 15.6 °C Lower Than 1-Neopentylpiperazine Enables Milder Distillation and Reduced Thermal Degradation Risk

The target compound exhibits a computed boiling point of 185.5±8.0 °C at 760 mmHg, which is 15.6 °C lower than the 201.1±8.0 °C predicted for its constitutional isomer 1-(2,2-dimethylpropyl)piperazine (1-neopentylpiperazine, CAS 57184-50-6) [1]. Both values derive from the same computational methodology (ACD/Labs prediction), enabling direct cross-study comparison despite the absence of experimental head-to-head data. The lower boiling point is attributable to the reduced molecular surface area and diminished van der Waals contacts in the 2,4-dimethyl ring-substituted architecture relative to the sterically encumbered neopentyl side-chain isomer .

Physicochemical differentiation Purification optimization Process chemistry

LogP Difference of 0.25–0.35 Units: Measurably Lower Lipophilicity Alters Predicted Membrane Permeability and Aqueous Solubility

The target compound has a computed LogP of 0.95, whereas 1-(2,2-dimethylpropyl)piperazine (CAS 57184-50-6) returns an experimentally derived LogP of 1.20440 and an XlogP of 1.3 . The ΔLogP of 0.25–0.35 units represents a 1.8- to 2.2-fold difference in octanol–water partition coefficient, indicating that the target compound is meaningfully less lipophilic. This finding is mechanistically consistent with the structural difference: in the target, both methyl groups reside on the polar piperazine ring (increasing ring electron density and reducing overall lipophilicity), whereas in the comparator, the gem-dimethyl group is positioned on the hydrophobic propyl side chain, amplifying hydrocarbon character .

Lipophilicity ADME prediction Formulation development

Hydrogen-Bond Donor Count: Zero (vs. One) – Fundamental Impact on Salt Formation, Crystal Engineering, and Biological Target Recognition

2,4-Dimethyl-1-propylpiperazine possesses zero hydrogen-bond donor (HBD) groups, as both ring nitrogen atoms are fully substituted: N-1 bears an n-propyl group and N-4 bears a methyl group, rendering both amine centres tertiary . In contrast, 1-(2,2-dimethylpropyl)piperazine retains a free secondary amine at the N-4 position (HBD count = 1), and the 2,5-, 2,6-, and 3,5-dimethyl positional isomers each carry one secondary amine (N-4 unsubstituted) and therefore one HBD . The complete absence of hydrogen-bond donor capacity in the target compound means it cannot act as a conventional hydrogen-bond donor in either intermolecular interactions (crystal packing, solubility) or biological target engagement (e.g., backbone carbonyl interactions in receptor binding pockets) [1].

Hydrogen bonding Salt screening Molecular recognition Crystal engineering

Basicity Shift: Dual-Tertiary Amine Architecture Predicts Substantially Altered pKa and Protonation State at Physiological pH

Experimental pKa data for structurally analogous piperazines establish a clear trend: progressive N-alkylation systematically reduces basicity. Piperazine itself (two secondary amines) exhibits pKa₁ = 9.67, while 1,4-dimethylpiperazine (two tertiary amines, structurally analogous to the 2,4-dimethyl-1-propyl target) shows pKa = 8.06, a reduction of 1.61 log units [1]. Since the target compound carries tertiary amine centres at both N-1 (propylated) and N-4 (methylated), its basicity is predicted to fall within the dual-tertiary amine range (pKa ~8.0–8.5), substantially lower than the partially secondary amine comparator 1-(2,2-dimethylpropyl)piperazine (N-4 secondary, predicted pKa ~9.1–9.5, analogous to 1-methylpiperazine, pKa = 9.16) [1][2]. This translates to a critical difference in the percentage of protonated species at pH 7.4: the target compound would be ~78% monoprotonated (comparable to 1,4-dimethylpiperazine at 78.38%), while the neopentyl comparator would be ~97–98% monoprotonated (comparable to 1-methylpiperazine at 97.55%) [1].

Amine basicity Protonation state Ionization Salt formation

Regulatory and Intellectual Property Contrast: No REACH Registration and Zero Patent References vs. ECHA-Listed, 324-Patent Neopentyl Comparator

The target compound (CAS 212307-33-0) has no entry in the ECHA C&L Inventory, no REACH registration, and zero patent references in the PubChem patent database . By contrast, 1-(2,2-dimethylpropyl)piperazine (CAS 57184-50-6) is registered under EC number 836-807-7, carries a notified CLP classification of Acute Toxicity Category 4 (H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE 3 (H335, respiratory tract irritation), and is associated with 324 patent documents [1][2]. For the 2,5-, 2,6-, and 3,5-dimethyl ring-substituted positional isomers, similar regulatory data scarcity and low patent density are observed, though complete patent landscapes have not been systematically reported .

Regulatory compliance Intellectual property Freedom-to-operate Procurement risk

Conformational Flexibility: Three Rotatable Bonds vs. Two – Differential Entropic Penalty Upon Receptor Binding

2,4-Dimethyl-1-propylpiperazine possesses three rotatable bonds (the n-propyl C–N and two C–C bonds in the propyl chain, plus ring-methyl rotational degrees of freedom), whereas 1-(2,2-dimethylpropyl)piperazine has only two rotatable bonds (the neopentyl C–N linkage and one C–C bond; the gem-dimethyl branches are rotationally constrained) . The additional rotatable bond in the target compound introduces an extra degree of torsional freedom that imposes a higher conformational entropic penalty (ΔS‡) upon binding to a rigid biological target, classically estimated at ~0.5–1.0 kcal/mol per restricted rotor at 298 K [1]. Although not a direct biological measurement, this difference is mechanistically significant for ligand design: the 2,4-dimethyl ring-substituted scaffold may require pre-organization or conformational constraint to achieve comparable binding free energies to its conformationally more rigid neopentyl analog.

Conformational analysis Molecular recognition Entropic penalty Scaffold design

Procurement-Driven Application Scenarios for Piperazine, 2,4-dimethyl-1-propyl-(9CI) Based on Verified Differentiation Evidence


De Novo CNS Lead Optimisation Requiring Freedom-to-Operate in the Piperazine Chemical Space

Medicinal chemistry teams pursuing novel serotonin, dopamine, or sigma receptor ligands benefit from the target compound's zero-patent landscape . Unlike the heavily patented 1-neopentylpiperazine scaffold (324 patent references) [1], the 2,4-dimethyl-1-propyl substitution pattern enables composition-of-matter claims without prior-art encumbrance. The dual-tertiary amine architecture (zero H-bond donors) [2] and class-inferred reduced basicity (pKa ~8.0–8.5) provide a deliberate structural basis for modulating CNS penetration and off-target promiscuity that differs fundamentally from N-4 secondary amine-containing piperazine analogs.

Salt and Polymorph Screening Programmes for Amine-Containing APIs

The complete absence of hydrogen-bond donor capacity in the target compound (both nitrogens tertiary) imposes a mono-protonation-only salt-formation paradigm, eliminating the complex bis-protonation equilibria and polymorphic diversity associated with secondary amine-containing piperazines such as 1-(2,2-dimethylpropyl)piperazine [1]. At pH 7.4, the target compound is predicted to be only ~78% monoprotonated (vs. ~97–98% for the neopentyl comparator) [2], requiring different counterion stoichiometry in salt screening cascades. This makes the compound an ideal model substrate for investigating the impact of N,N′-dialkylation on piperazine salt crystallinity and hygroscopicity.

Process Chemistry Scale-Up with Thermal-Lability Constraints

The 15.6 °C lower boiling point of 2,4-dimethyl-1-propylpiperazine (185.5 °C vs. 201.1 °C for the neopentyl isomer) translates into measurably reduced distillation energy costs and lower thermal stress during solvent removal at scale. Combined with the compound's 2.3× higher vapour pressure (0.7 vs. 0.3 mmHg at 25 °C) [1], process chemists can employ lower-temperature vacuum distillation protocols that preserve heat-sensitive downstream intermediates, a critical advantage when the piperazine core is incorporated early in a multi-step synthetic sequence.

Computational Chemistry and Cheminformatics Model Training Sets

Because CAS 212307-33-0 has zero entries in biological assay databases and zero primary literature reports , it represents a genuine 'data-poor' compound that can serve as a challenging test case for the development and benchmarking of in silico ADME prediction algorithms, pKa calculators, and conformer-generation software. Its unique combination of computed properties – LogP 0.95, zero HBD, three rotatable bonds, predicted pKa ~8.0–8.5 [1][2] – provides a well-defined physicochemical profile against which the accuracy of computational tools can be validated, particularly in discriminating between closely related isomeric C₉H₂₀N₂ piperazines that differ only in substitution topology.

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